molecular formula C13H18BNO2 B3244316 (E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)vinyl)pyridine CAS No. 161395-83-1

(E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)vinyl)pyridine

Cat. No. B3244316
CAS RN: 161395-83-1
M. Wt: 231.10
InChI Key: CTWJAXMMJWFSDO-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)vinyl)pyridine is a boron-containing compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BODIPY (boron-dipyrromethene) and is widely used in biomedical research, material science, and organic synthesis.

Scientific Research Applications

Bifunctional Building Block in Combinatorial Chemistry

The compound 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, which is closely related to the queried chemical, serves as a new bifunctional building block in combinatorial chemistry. Structural differences observed in such pyridin-2-ylboron derivatives impact their chemical reactivity, highlighting the potential of these compounds in the field of combinatorial chemistry due to their distinct molecular orbital distributions (Sopková-de Oliveira Santos et al., 2003).

Molecular Structure Analysis

The title compound, along with similar boric acid ester intermediates, has been subjected to extensive structural analysis. Techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction were used to confirm their structures. Density functional theory (DFT) calculations further validated the molecular structures, revealing insights into their physicochemical properties (Huang et al., 2021).

Detection and Imaging Applications

A novel near-infrared fluorescence off-on probe, based on arylboronate and incorporating similar chemical structures, was developed for benzoyl peroxide (BPO) detection in real samples and fluorescence imaging in living cells and zebrafish. The probe's ability to selectively react with BPO and its application in quantitative detection and in vivo studies demonstrate the versatility of these compounds in biological and chemical detection applications (Tian et al., 2017).

Synthesis and Crystal Structure Studies

These compounds have been utilized in the synthesis of various molecular structures. The study of their crystal structures and the comparison with DFT calculations provide valuable insights into their potential applications in the field of material science and chemistry (Liao et al., 2022).

Chemical Synthesis Optimization

The compound and its derivatives have played a crucial role in the optimized synthesis of medicinally important compounds through processes like Suzuki coupling. Such studies have expanded the scope of chemical synthesis, allowing for the production of complex molecules more efficiently (Bethel et al., 2012).

properties

IUPAC Name

2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO2/c1-12(2)13(3,4)17-14(16-12)9-8-11-7-5-6-10-15-11/h5-10H,1-4H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWJAXMMJWFSDO-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)vinyl)pyridine
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